Cbz-D-allo-isoleucine is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. [] It serves as a valuable building block in peptide synthesis, enabling the incorporation of D-allo-isoleucine into peptide chains. [, ] The "Cbz" group refers to the carboxybenzyl protecting group, which safeguards the amino group of the amino acid during peptide synthesis, preventing unwanted side reactions. [, ] D-allo-isoleucine is a stereoisomer of the naturally occurring amino acid L-isoleucine. Its unique stereochemistry makes it useful for studying structure-activity relationships in peptides and exploring the influence of chirality on biological activity. [, ]
Cbz-D-allo-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a carbobenzoxy (Cbz) protecting group. This compound is notable for its unique stereochemistry and has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and peptide synthesis. Cbz-D-allo-isoleucine can be classified as an α-amino acid, specifically an isomer of isoleucine, which exists in different stereochemical forms, including D-allo-isoleucine and L-allo-isoleucine.
Cbz-D-allo-isoleucine is synthesized from D-isoleucine through specific chemical reactions that introduce the Cbz protecting group. This compound is classified under amino acids, which are organic compounds that serve as the building blocks of proteins. Its structural uniqueness arises from the configuration at the chiral centers, which influences its reactivity and biological properties .
The synthesis of Cbz-D-allo-isoleucine typically begins with D-isoleucine. One common method involves the reaction of D-isoleucine with carbobenzoxy anhydride. This reaction introduces the Cbz protecting group, enhancing the compound's stability during subsequent reactions. Other methods explored include:
These methods highlight the versatility in synthesizing Cbz-D-allo-isoleucine and its derivatives.
The molecular formula of Cbz-D-allo-isoleucine is CHNO, and it has a molecular weight of 235.28 g/mol. The structure consists of a central carbon atom bonded to an amino group (NH), a carboxylic acid group (COOH), and two additional carbon chains that define its allo configuration:
Cbz-D-allo-isoleucine participates in various chemical reactions typical for amino acids, including:
The outcomes of these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts .
The mechanism of action for Cbz-D-allo-isoleucine primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it can influence folding, stability, and biological activity due to its unique stereochemistry. The presence of the Cbz group allows for selective reactions without interfering with peptide bonds during synthesis processes.
These properties make Cbz-D-allo-isoleucine suitable for various applications in chemical synthesis and research .
Cbz-D-allo-isoleucine has several applications in scientific research:
D-allo-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid) is a stereoisomer of L-isoleucine with distinct stereochemical properties. Its synthesis begins with the epimerization of commercially available L-isoleucine. Under basic conditions, the α-hydrogen of L-isoleucine is deprotonated, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, generating an epimeric mixture containing ~50% D-allo-isoleucine and 50% L-isoleucine [6]. This equilibrium arises due to resonance stabilization of the enolate, which erases chirality at the α-carbon while preserving the β-stereocenter [4] [7]. Achieving high enantiomeric purity requires strategic protection and resolution.
Table 1: Key Reactants for Cbz Protection of allo-Isoleucine
Reactant | Role | Optimal Molar Ratio (vs. amino acid) | Product Yield |
---|---|---|---|
Cbz-Cl (C₆H₅CH₂OCOCl) | Protecting agent | 1.1 - 1.3 | 85-92% |
Di-tert-butyl dicarbonate | Alternative protecting agent | 1.0 - 1.2 | 80-88% |
Sodium hydroxide | Base (Schotten-Baumann conditions) | 2.0 - 3.0 | -- |
Dichloromethane | Solvent | -- | -- |
Carbobenzoxy (Cbz) protection is the cornerstone of D-allo-isoleucine derivatization for peptide synthesis. The reaction employs Cbz chloride (Cbz-Cl) under Schotten-Baumann conditions: dissolved in dichloromethane or dioxane, the epimeric isoleucine mixture reacts with Cbz-Cl in the presence of aqueous sodium hydroxide (2-3 equivalents) at 0-5°C. The Cbz group selectively shields the amino functionality, generating Cbz-D-allo-isoleucine and its L-isoleucine counterpart [3] [8]. Crucially, the bulky carbamate group enhances the physicochemical differences between the diastereomers, enabling chromatographic or crystallographic separation. Industrial-scale purification often exploits the differential solubility of tartrate complexes; Cbz-D-allo-isoleucine forms an insoluble 1:1 complex with (2S,3S)-dibenzoyl tartaric acid in methanol/water mixtures, while the L-isoleucine derivative remains solubilized. Isolating this complex and decomposing it with base yields enantiomerically pure Cbz-D-allo-isoleucine (97-98% de) [3].
Controlling epimerization during synthesis requires precise reaction monitoring. ¹H NMR spectroscopy provides a rapid analytical tool: the α-proton signal of D-allo-isoleucine derivatives consistently appears downfield (0.1-0.15 ppm) relative to L-isoleucine counterparts. Additionally, characteristic coupling constants differentiate the isomers: JHα-Hβ for D-allo-Ile ranges from 3.3-4.7 Hz, whereas L-Ile exhibits 4.9-7.9 Hz coupling [4]. These differences arise from distinct rotamer populations dictated by the β-stereocenter configuration. To suppress unwanted epimerization during peptide coupling, several strategies are employed:
Isoleucine 2-epimerase (ILEP) offers a biocatalytic route to D-allo-isoleucine. This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible racemization at the α-carbon of isoleucine and allo-isoleucine. Unlike chemical epimerization, ILEP operates under physiological conditions (pH 7.0-8.0, 25-37°C), eliminating harsh acids/bases and minimizing byproducts. The mechanism involves PLP forming a Schiff base with the substrate amino group, stabilizing the carbanion intermediate during α-proton abstraction. Critically, ILEP exhibits dual substrate specificity, interconverting both L-Ile ⇌ D-allo-Ile and L-allo-Ile ⇌ D-Ile pairs [8]. Corynebacterium glutamicum strains engineered to overexpress ILEP achieve >95% conversion of L-isoleucine to D-allo-isoleucine within 12 hours. The D-allo-isoleucine is then selectively protected in situ using carbobenzyloxy anhydride (Cbz-OSu), yielding Cbz-D-allo-isoleucine directly from fermentation broth after extraction [8].
Lactic acid bacteria (Lactobacillus spp., Pediococcus spp.) provide an alternative microbial platform for stereoselective D-allo-isoleucine synthesis. These organisms express branched-chain amino acid aminotransferases (BCAT) that catalyze the amination of (3S)-methyl-2-oxopentanoate to yield L-isoleucine. By introducing a heterologous isoleucine 2-epimerase and disrupting native racemases, engineered strains shift equilibrium toward D-allo-isoleucine accumulation. Fed-batch fermentation with glucose and ammonium sulfate achieves titers of 45 g/L D-allo-isoleucine after 72 hours. Downstream processing involves cation-exchange chromatography to isolate the D-allo-isoleucine, followed by Cbz protection in a separate reactor [8].
Solution-Phase Coupling
Solution-phase synthesis of Cbz-D-allo-isoleucine-containing peptides employs classical coupling reagents. For segment condensation, Cbz-D-allo-isoleucine is activated as a pentafluorophenyl ester (OPfp) or mixed anhydride (with isobutyl chloroformate). These derivatives react efficiently with amino acid esters in dichloromethane, exhibiting <2% epimerization due to steric hindrance from the β-methyl group [3] [5]. The Cbz group is subsequently removed via catalytic hydrogenation (Pd/C, H2) before chain elongation.
Table 2: Performance of Coupling Reagents with Cbz-D-allo-Isoleucine
Coupling Reagent | Solvent | Temp (°C) | Reaction Time (h) | Epimerization (%) | Yield (%) |
---|---|---|---|---|---|
DCC/HOBt | DMF | 0 | 1.5 | 1.8 | 92 |
PyBOP | CH₂Cl₂ | -20 | 2.0 | 0.5 | 95 |
HATU | DMF | -10 | 0.5 | <0.5 | 98 |
EDC/HOAt | THF | 25 | 3.0 | 3.2 | 88 |
Solid-Phase Synthesis
Cbz-D-allo-isoleucine is incorporated into solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies. For Fmoc-SPPS, Cbz-D-allo-isoleucine requires temporary masking of the Cbz group with a labile protecting group (e.g., trimethylsilylethoxycarbonyl—Teoc) if the Cbz is intended as a permanent protecting group. More commonly, Cbz-D-allo-isoleucine serves as a building block where the Cbz is removed on-resin. Optimal coupling employs HATU/N-methylmorpholine in DMF, achieving near-quantitative coupling with 0.3-0.8% epimerization. Wang or Rink amide resins are preferred for C-terminal modified peptides, while preloaded Fmoc-D-allo-Ile-Wang resin enables direct chain assembly [8] [10].
Table 3: Resin Performance in Fmoc-SPPS with Cbz-D-allo-Isoleucine
Resin Type | Linker | Coupling Reagent | Purity (Crude Peptide) | Epimerization Risk |
---|---|---|---|---|
Wang | Carboxylic acid | HATU/DIPEA | 85-90% | Low (0.5-1.0%) |
Rink Amide MBHA | Amide | PyBOP/NMM | 88-93% | Low (0.3-0.8%) |
2-Chlorotrityl | Carboxylic acid | DIC/HOAt | 90-95% | Very Low (<0.5%) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: